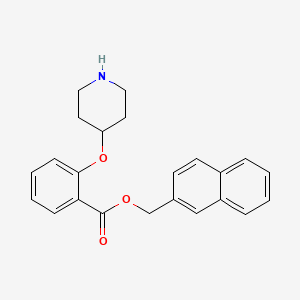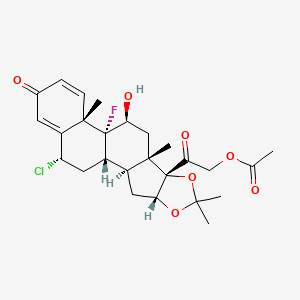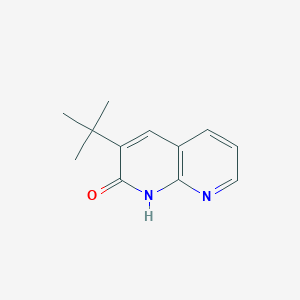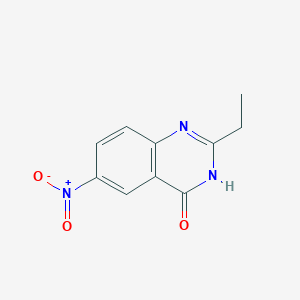
2-ethyl-6-nitroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-6-nitro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group at the 6th position and the ethyl group at the 2nd position in the quinazolinone ring imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-nitro-1H-quinazolin-4-one typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one.
Nitration: The hydrogen atom at the 6th position of the resulting 3(H)-quinazolin-4-one is replaced by a nitro group using a nitriding compound.
Alkylation: The ethyl group is introduced at the 2nd position through an alkylation reaction using ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 2-ethyl-6-nitro-1H-quinazolin-4-one follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride (SnCl2), hydrogen gas (H2) with a palladium catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: 2-ethyl-6-amino-1H-quinazolin-4-one.
Oxidation: 2-carboxy-6-nitro-1H-quinazolin-4-one.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other quinazolinone derivatives.
Biology: Exhibits antimicrobial activity against various bacterial strains, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.
Medicine: Potential therapeutic agent for treating bacterial infections and as a lead compound for developing new antibiotics.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-ethyl-6-nitro-1H-quinazolin-4-one involves its interaction with bacterial enzymes and proteins. The nitro group is believed to undergo reduction within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
2-ethyl-6-nitro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives such as:
6-nitro-3(H)-quinazolin-4-one: Lacks the ethyl group at the 2nd position, which may affect its biological activity.
2-methyl-6-nitro-1H-quinazolin-4-one: Contains a methyl group instead of an ethyl group, which may result in different chemical and biological properties.
2-ethyl-4(3H)-quinazolinone: Lacks the nitro group at the 6th position, which may reduce its antimicrobial activity.
The presence of both the ethyl and nitro groups in 2-ethyl-6-nitro-1H-quinazolin-4-one makes it unique and potentially more effective as an antimicrobial agent compared to its analogs.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-ethyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H9N3O3/c1-2-9-11-8-4-3-6(13(15)16)5-7(8)10(14)12-9/h3-5H,2H2,1H3,(H,11,12,14) |
Clé InChI |
VIVANYUABSWCDK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


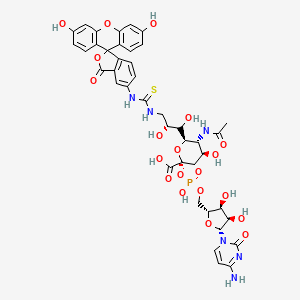

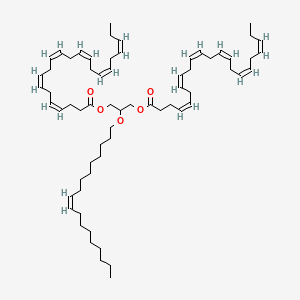

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
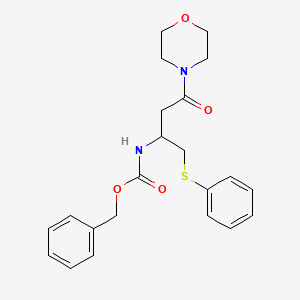
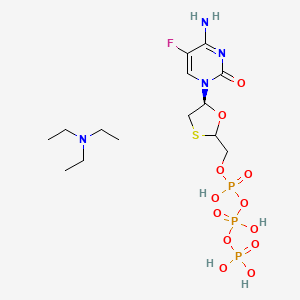


![(4R,6R)-4-(2-Carboxyethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4,6-dicarboxylic Acid](/img/structure/B13861776.png)
